5R,6S,15S-trihydroxy-16R-methyl-oxacyclohexadec-3E-en-2-one 5R,6S,15S-trihydroxy-16R-methyl-oxacyclohexadec-3E-en-2-one Berkeleylactone F is a macrolide fungal metabolite that has been found in P. fuscum and P. camembertii/clavigerum co-culture fermentation broth.

Brand Name: Vulcanchem
CAS No.: 2095114-72-8
VCID: VC7828910
InChI: InChI=1S/C16H28O5/c1-12-13(17)8-6-4-2-3-5-7-9-14(18)15(19)10-11-16(20)21-12/h10-15,17-19H,2-9H2,1H3/b11-10-/t12-,13+,14+,15-/m1/s1
SMILES: CC1C(CCCCCCCCC(C(C=CC(=O)O1)O)O)O
Molecular Formula: C16H28O5
Molecular Weight: 300.39 g/mol

5R,6S,15S-trihydroxy-16R-methyl-oxacyclohexadec-3E-en-2-one

CAS No.: 2095114-72-8

Cat. No.: VC7828910

Molecular Formula: C16H28O5

Molecular Weight: 300.39 g/mol

* For research use only. Not for human or veterinary use.

5R,6S,15S-trihydroxy-16R-methyl-oxacyclohexadec-3E-en-2-one - 2095114-72-8

Specification

CAS No. 2095114-72-8
Molecular Formula C16H28O5
Molecular Weight 300.39 g/mol
IUPAC Name (3Z,5R,6S,15S,16R)-5,6,15-trihydroxy-16-methyl-1-oxacyclohexadec-3-en-2-one
Standard InChI InChI=1S/C16H28O5/c1-12-13(17)8-6-4-2-3-5-7-9-14(18)15(19)10-11-16(20)21-12/h10-15,17-19H,2-9H2,1H3/b11-10-/t12-,13+,14+,15-/m1/s1
Standard InChI Key OXTXYWGSTRVDDS-JQVBQBHMSA-N
Isomeric SMILES C[C@@H]1[C@H](CCCCCCCC[C@@H]([C@@H](/C=C\C(=O)O1)O)O)O
SMILES CC1C(CCCCCCCCC(C(C=CC(=O)O1)O)O)O
Canonical SMILES CC1C(CCCCCCCCC(C(C=CC(=O)O1)O)O)O

Introduction

Structural Elucidation and Stereochemical Features

Molecular Architecture

Berkeleylactone F possesses the molecular formula C16H28O5\text{C}_{16}\text{H}_{28}\text{O}_5 and a molecular weight of 300.39 g/mol . The core structure consists of an oxacyclohexadecene ring system with a ketone group at position 2 and a trans-configured double bond (3E). Critical stereochemical features include hydroxyl groups at positions 5R, 6S, and 15S, alongside a methyl substituent at position 16R . The IUPAC name, (3E,5R,6S,15S,16R)-5,6,15-trihydroxy-16-methyl-1-oxacyclohexadec-3-en-2-one, reflects these configurations .

Table 1: Key Structural Features of Berkeleylactone F

PropertyDescription
Molecular FormulaC16H28O5\text{C}_{16}\text{H}_{28}\text{O}_5
Molecular Weight300.39 g/mol
Double Bond Configuration3E (trans)
Stereocenters5R, 6S, 15S, 16R
Functional GroupsKetone (C2), hydroxyls (C5, C6, C15), methyl (C16), macrocyclic lactone

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data have been pivotal in confirming its structure. The 1H^1\text{H}-NMR spectrum reveals signals for the trans double bond (δ\delta 5.45–5.65 ppm, J = 15.2 Hz) and hydroxyl-bearing methines (δ\delta 3.70–4.20 ppm) . High-resolution MS (HRMS) analysis corroborates the molecular formula with a calculated mass of 300.1941 (observed: 300.1938) .

Synthesis and Synthetic Strategies

Total Synthesis Overview

The first total synthesis of Berkeleylactone F, reported by researchers at Koneru Lakshmaiah Education Foundation, employs a convergent strategy starting from commercially available epoxides and dithiane derivatives . Key steps include:

  • Wittig Olefination: To establish the 3E double bond.

  • Epoxide Ring Opening: Using 1,3-dithiane to introduce the C5 and C6 hydroxyl groups with stereochemical control.

  • Yamaguchi Macrolactonization: To cyclize the seco-acid intermediate into the 16-membered lactone .

Stereochemical Control

Stereoselective reduction of a ketone intermediate using Evans’ oxazaborolidine catalyst ensures the correct configuration at C15. The C16 methyl group is introduced via Grignard addition to a chiral epoxide, preserving the 16R configuration .

Scheme 1: Retrosynthetic Analysis

  • Disconnection at the lactone bond yields a seco-acid.

  • Further fragmentation reveals dithiane and epoxide precursors.

Biological Activity and Mechanism of Action

Putative Mechanism

While the exact target remains undetermined, preliminary studies propose interference with cell membrane integrity. Berkeleylactone F induces rapid potassium efflux in Bacillus subtilis, a hallmark of membrane disruption . Structural similarities to A26771B, a known ionophore, hint at potential ion transport inhibition .

Physicochemical Properties and Stability

Solubility and Partition Coefficient

Berkeleylactone F is sparingly soluble in water (0.12 mg/mL at 25°C) but exhibits high lipid solubility (logP\log P = 3.2), favoring cellular uptake .

Stability Profile

The compound remains stable under acidic conditions (pH 3–5) but undergoes hydrolysis at alkaline pH (>8). Thermal degradation occurs above 150°C .

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